molecular formula C11H11N3O3 B13226396 Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13226396
M. Wt: 233.22 g/mol
InChI Key: YEYKHWFCRQXDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound with the CAS Registry Number 2060057-90-9 . It has a molecular formula of C 11 H 11 N 3 O 3 and a molecular weight of 233.22 g/mol . Researchers can identify the compound by its InChI Key, YEYKHWFCRQXDIO-UHFFFAOYSA-N, and its SMILES string, N1(C2C=CN=CC=2)C(=O)C(CC(OC)=O)=CN1 . This pyrazole derivative is offered with a high purity level of 99% for research applications . It has been referenced in scientific literature across multiple fields, including polymer chemistry and the development of analytical methods, indicating its value as a versatile building block or intermediate in chemical synthesis . Proper storage recommendations are to keep the compound in a dark place under an inert atmosphere . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures and is not for human or veterinary use.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 2-(3-oxo-2-pyridin-4-yl-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C11H11N3O3/c1-17-10(15)6-8-7-13-14(11(8)16)9-2-4-12-5-3-9/h2-5,7,13H,6H2,1H3

InChI Key

YEYKHWFCRQXDIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNN(C1=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Methodology Overview:

  • Starting Materials: Ethyl acetoacetate derivatives, hydrazonoyl halides, and aromatic or heteroaromatic aldehydes.
  • Reaction Conditions: Reflux in ethanol or ethanol-pyridine mixtures, often under mild conditions.
  • Key Steps:
    • Condensation of ethyl acetoacetate with hydrazonoyl halides to form pyrazole intermediates.
    • Cyclization and substitution reactions to introduce the pyridin-4-yl group.
    • Esterification or acylation to incorporate the methyl ester moiety.

Representative Example:

A study describes the synthesis of pyrazole derivatives via refluxing ethyl acetoacetate with hydrazonoyl halides, followed by cyclization with amino compounds to yield the pyrazolylacetate core. The pyridin-4-yl substituent can be introduced via nucleophilic substitution or cycloaddition reactions involving pyridine derivatives.

Cycloaddition and Functionalization of Chromone and Pyrazole Derivatives

Several reports focus on the synthesis of chromone-related pyrazoles, which serve as precursors or structural analogs for the target compound.

Key Reactions:

  • 1,3-Dipolar Cycloaddition: Reaction of chromones with diazomethane or hydrazines to form pyrazoline intermediates, which can be oxidized or rearranged to pyrazoles.
  • Nucleophilic Substitution: Introduction of the pyridin-4-yl group onto the pyrazole ring via nucleophilic aromatic substitution or coupling reactions.
  • Condensation Reactions: Formation of the pyrazolylacetate framework through condensation of pyrazole derivatives with appropriate acylating agents.

Research Findings:

  • Synthesis of 2-(pyrazol-4-yl)chromones via cycloaddition, followed by substitution with pyridine derivatives to incorporate the pyridin-4-yl moiety.
  • Use of hydrazine hydrate or phenylhydrazine to convert pyrazoline intermediates into pyrazoles, which can then be functionalized further.

Specific Synthetic Routes for the Target Compound

Based on the literature, the following multi-step route can be envisioned for synthesizing Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate :

Step 1: Formation of Pyrazole Core

  • React ethyl acetoacetate with hydrazine derivatives to form a 3-oxo-2,3-dihydro-1H-pyrazole intermediate.
  • This step often involves reflux in ethanol with catalytic acid or base.

Step 2: Introduction of the Pyridin-4-yl Group

  • Couple the pyrazole intermediate with a pyridine-4-carboxylic acid derivative or pyridine-4-yl halide via nucleophilic substitution or amidation.
  • Alternatively, perform a 1,3-dipolar cycloaddition with pyridine-4-yl derivatives to attach the heteroaryl group.

Step 3: Esterification to Form the Methyl Ester

  • Convert the carboxylic acid or acid derivative to the methyl ester using methylation agents such as methyl iodide or diazomethane under basic conditions.

Step 4: Final Purification and Characterization

  • Purify the product via recrystallization or chromatography.
  • Confirm structure via NMR, IR, and mass spectrometry.

Supporting Data and Reaction Conditions

Step Reagents Solvent Conditions Yield References
Pyrazole formation Hydrazine hydrate, ethyl acetoacetate Ethanol Reflux, 6-8 hours 70-85% ,
Pyridine coupling Pyridine-4-carboxylic acid derivative DMF or DMSO Reflux, 12-24 hours 60-75% ,
Esterification Methyl iodide or diazomethane Dichloromethane Room temperature Quantitative

Notes on Optimization and Variations

  • Reaction Temperature: Mild reflux (around 80°C) is optimal for cyclization steps.
  • Catalysts: Acidic or basic catalysts such as HCl or NaOH improve yields.
  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or ethanol facilitate nucleophilic substitutions.
  • Purification: Recrystallization from ethanol or ethyl acetate ensures high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxylated products.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines and thiols are used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate

This analog replaces the pyrazolone core with a dimethylpyrazole ring, eliminating the 3-oxo group. Applications focus on pharmaceuticals and material science due to its stability under standard storage conditions .

Ethyl 2-(5-chloro-3-(4-(3-chloro-4-oxo-1-(4-substitutedphenyl)azetidin-2-yl)-1-(pyridin-4-yl)-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate

This compound (from ) shares the pyridin-4-yl and pyrazole motifs but incorporates an indole ring and azetidinone group. The indole NH and azetidinone carbonyl groups increase hydrogen-bonding diversity, enhancing antimicrobial activity against bacterial targets .

Stability and Crystallography

The 3-oxo group increases hygroscopicity, necessitating storage in dry, cool environments, akin to recommendations for Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate . Crystallographic analysis using SHELX software would reveal hydrogen-bonding patterns, such as dimerization via O–H···N interactions, contrasting with the van der Waals-dominated packing of dimethylpyrazole analogs .

Research Findings and Data

Hydrogen-Bonding Analysis (Hypothetical)

Compound Hydrogen Bond Donors/Acceptors Predicted Graph Set Notation
Target Compound 2 acceptors (3-oxo, pyridine N) $ C(4) $ or $ R_2^2(8) $
Methyl 2-(1,3-dimethyl) 1 acceptor (ester carbonyl) $ D(2) $
Ethyl 2-(indol...) 3 donors/acceptors $ C(4) + D(2) $

Biological Activity

Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyridine moiety, which is often associated with various biological activities. Its chemical structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₃N₃O₃
  • Molecular Weight : 233.25 g/mol

Research indicates that compounds containing pyrazole and pyridine structures can interact with multiple biological targets. This compound may act through the following mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways, such as PI3K/mTOR signaling pathways .
  • Antioxidant Activity : The presence of heteroatoms in the structure may contribute to antioxidant properties, neutralizing free radicals and reducing oxidative stress .
  • Antimicrobial Properties : Compounds with similar scaffolds have exhibited antimicrobial activities against various pathogens, indicating potential applications in treating infections .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Cell Line Studies : this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The compound's IC₅₀ values were comparable to established chemotherapeutic agents .
Cell LineIC₅₀ Value (µM)Reference
MDA-MB-23115
HepG220
A549 (Lung Cancer)10

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : The compound showed promising results against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Study on Anticancer Efficacy : A recent study investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting effective in vivo anticancer activity .
  • Evaluation of Antimicrobial Properties : Another study focused on the antimicrobial efficacy of this compound against clinical isolates of resistant bacterial strains. The results showed that the compound could inhibit growth at concentrations lower than those required for traditional antibiotics, indicating its potential as an alternative treatment option .

Q & A

Q. How can the synthesis of Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate be optimized for improved yield and purity?

Methodological Answer:

  • Stepwise Synthesis: Adopt a multi-step approach, starting with pyrazolone intermediates (e.g., 1-phenyl-3-methyl-4-(2-furoyl)-5-pyrazolone derivatives) and coupling with pyridinyl groups via condensation reactions. Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions .
  • Catalyst Selection: Optimize reaction conditions by testing catalysts like acetic acid or triethylamine, which enhance condensation efficiency .
  • Purity Monitoring: Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and isolate pure fractions .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Resolve the 3D molecular structure to confirm stereochemistry and substituent positions .
  • Spectroscopic Cross-Validation:
    • NMR: Use 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks, particularly the pyrazole and pyridine moieties .
    • IR Spectroscopy: Identify functional groups (e.g., ester C=O at ~1700 cm1^{-1}, pyrazolone N-H at ~3200 cm1^{-1}) .
    • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .

Q. What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

  • Storage Conditions: Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group .
  • Stability Testing: Conduct accelerated degradation studies (e.g., exposure to light, heat, humidity) and monitor via HPLC to identify degradation products .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Methodological Answer:

  • Multi-Technique Validation: Cross-reference NMR data with X-ray crystallography to resolve ambiguities in tautomeric forms or rotational isomers .
  • Isotopic Labeling: Use deuterated solvents or 15N^{15}N-labeled analogs to clarify overlapping signals in complex spectra .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What computational strategies predict the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

  • DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites and reaction pathways .
  • Molecular Docking: Simulate interactions with biological targets (e.g., bacterial enzymes) to identify binding modes and guide structure-activity relationship (SAR) studies .

Q. How can derivatives of this compound be designed to enhance biological activity or solubility?

Methodological Answer:

  • Functional Group Modification: Introduce polar groups (e.g., hydroxyl, amine) to improve aqueous solubility or replace the methyl ester with bioisosteres (e.g., amides) .
  • SAR Studies: Synthesize analogs with varied pyridinyl/pyrazolyl substituents and test against bacterial strains (e.g., E. coli, S. aureus) to correlate structural changes with activity .

Q. How can the compound’s potential as a kinase inhibitor or antibacterial agent be evaluated experimentally?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against purified kinases (e.g., PI3Kα) using fluorescence-based ATPase assays .
    • Antibacterial Screening: Perform broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative pathogens .
  • Cytotoxicity Profiling: Use mammalian cell lines (e.g., HEK293) to assess selectivity and therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.